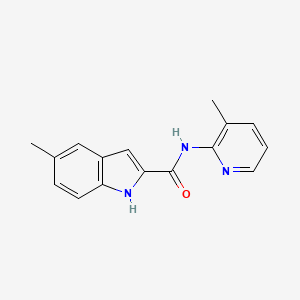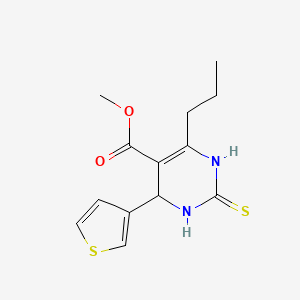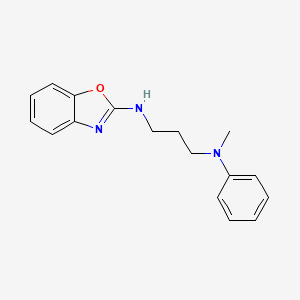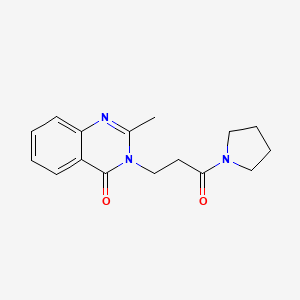![molecular formula C17H15N5OS B7496155 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B7496155.png)
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine, also known as TFP, is a small molecule inhibitor that has been widely used in scientific research. TFP is a potent inhibitor of the cGMP-dependent protein kinase (PKG), which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.
Mecanismo De Acción
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine inhibits PKG by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PKG plays a critical role in regulating smooth muscle contraction, platelet aggregation, and other physiological processes by phosphorylating various target proteins. By inhibiting PKG, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine can modulate these processes and provide insight into the downstream signaling pathways of PKG.
Biochemical and Physiological Effects
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, depending on the specific system under investigation. In smooth muscle cells, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit contraction by reducing the phosphorylation of the myosin light chain. In platelets, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit aggregation by reducing the activation of integrin αIIbβ3. In cancer cells, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit proliferation and induce apoptosis by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKG, making it a valuable tool for investigating the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is also relatively easy to synthesize and has good solubility in aqueous solutions. However, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or signaling pathways. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKG. Another area of interest is the use of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, there is a need for more in-depth studies of the downstream signaling pathways of PKG and the role of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in modulating these pathways.
Conclusion
In conclusion, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is a small molecule inhibitor that has been widely used in scientific research as a tool for investigating the role of PKG in various physiological processes. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is a potent and selective inhibitor of PKG, making it a valuable tool for studying the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research involving 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine, including the development of more potent and selective inhibitors of PKG and the use of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in combination with other inhibitors or chemotherapeutic agents.
Métodos De Síntesis
The synthesis of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine involves several steps, including the preparation of the benzofuro[3,2-d]pyrimidine core, the introduction of the thiazole ring, and the attachment of the piperazine moiety. The synthesis of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been described in several publications, including a recent review by Kuhn et al. (2019). The most common method for synthesizing 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine involves the reaction of 2-aminothiazole with 4-bromobenzofuro[3,2-d]pyrimidine in the presence of a palladium catalyst, followed by the addition of 1-(2-chloroethyl)piperazine.
Aplicaciones Científicas De Investigación
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been widely used in scientific research as a tool for studying the role of PKG in various physiological processes. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit PKG with high potency and selectivity, making it a valuable tool for investigating the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been used in studies of smooth muscle relaxation, platelet aggregation, and cell proliferation, among other processes.
Propiedades
IUPAC Name |
4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-4-13-12(3-1)14-15(23-13)16(20-11-19-14)21-6-8-22(9-7-21)17-18-5-10-24-17/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBYASFKWRFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)

![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)



![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)

![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)
